2-((2-Isopropylphenyl)amino)benzoic acid

Catalog No.
S9098647
CAS No.
55751-56-9
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
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2-((2-Isopropylphenyl)amino)benzoic acid

CAS Number

55751-56-9

Product Name

2-((2-Isopropylphenyl)amino)benzoic acid

IUPAC Name

2-(2-propan-2-ylanilino)benzoic acid

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-11(2)12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16(18)19/h3-11,17H,1-2H3,(H,18,19)

InChI Key

KZXWOHADDPYBFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=CC=CC=C2C(=O)O

2-((2-Isopropylphenyl)amino)benzoic acid is an organic compound with the molecular formula C16H17NO2C_{16}H_{17}NO_{2} and a molecular weight of 255.31 g/mol. This compound features an isopropyl group attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety. Its structure can be described by the IUPAC name 2-(2-propan-2-ylanilino)benzoic acid, and it has a CAS number of 55751-56-9. The compound is primarily utilized in various applications within the pharmaceutical and chemical research fields due to its unique structural characteristics and potential biological activities .

The chemical behavior of 2-((2-Isopropylphenyl)amino)benzoic acid is influenced by its functional groups, allowing it to participate in several types of reactions:

  • Substitution Reactions: The amino group can act as a nucleophile, allowing for electrophilic aromatic substitution on the aromatic rings.
  • Oxidation and Reduction: Depending on the conditions, the compound may undergo oxidation to yield quinones or reduction to produce amines.
  • Formation of Salts: The carboxylic acid group can react with bases to form salts, which are often more soluble in water.

Research indicates that 2-((2-Isopropylphenyl)amino)benzoic acid exhibits various biological activities, particularly:

  • Anti-inflammatory Properties: The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .

Several synthesis methods can be employed to produce 2-((2-Isopropylphenyl)amino)benzoic acid:

  • Amination of Benzoic Acid Derivatives: This method involves reacting benzoic acid derivatives with isopropylaniline under acidic or basic conditions.
  • Direct Coupling Reactions: A coupling reaction between 2-isopropylaniline and benzoic acid can be performed using coupling agents or catalysts to facilitate the reaction .
  • Multi-step Synthesis: Involves several reactions starting from simpler precursors, allowing for the introduction of functional groups at various stages.

The applications of 2-((2-Isopropylphenyl)amino)benzoic acid span several fields:

  • Pharmaceuticals: It is being studied for potential use in drug development due to its anti-inflammatory and antimicrobial properties.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Industrial Uses: It may find applications in dye and pigment production due to its aromatic structure .

Studies on the interactions of 2-((2-Isopropylphenyl)amino)benzoic acid with biological targets are ongoing. The compound's mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity, which could lead to its observed biological effects such as anti-inflammatory action. Understanding these interactions is crucial for developing therapeutic agents based on this compound .

Several compounds share structural similarities with 2-((2-Isopropylphenyl)amino)benzoic acid, including:

Compound NameMolecular FormulaUnique Features
2-((2-Aminophenyl)amino)benzoic acidC_{13}H_{12}N_{2}O_{2}Lacks isopropyl group; simpler structure
4-((2-Isopropylphenyl)amino)benzoic acidC_{16}H_{17}NO_{2}Isomer with amino group at para position
2-((2-Methylphenyl)amino)benzoic acidC_{15}H_{15}NO_{2}Contains a methyl group instead of isopropyl

Uniqueness

The uniqueness of 2-((2-Isopropylphenyl)amino)benzoic acid lies in its specific structural configuration, particularly the presence of the isopropyl group. This feature not only influences its chemical reactivity but also enhances its biological activity by potentially increasing binding affinities to certain molecular targets. This characteristic makes it a valuable compound for specific pharmaceutical applications compared to similar compounds that lack this structural feature .

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

255.125928785 g/mol

Monoisotopic Mass

255.125928785 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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